molecular formula C13H12BrN3O2S B1288983 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide CAS No. 136604-50-7

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Cat. No.: B1288983
CAS No.: 136604-50-7
M. Wt: 354.22 g/mol
InChI Key: AGYYWZRKIJDSAW-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide, also known as ATHDH, is a compound that has been studied for its potential use in a variety of scientific applications. It is a crystalline solid with a molecular weight of 375.30 g/mol and a molecular formula of C9H9BrN2OS. ATHDH is a derivative of isoindoline and has been found to possess both antioxidant and anti-inflammatory properties.

Scientific Research Applications

Scientific Research Applications

Pharmacodynamic Profile and Therapeutic Potential

In the realm of psychiatric and mood disorder management, Lurasidone, a compound structurally related to the queried chemical, demonstrates a unique pharmacodynamic profile, distinguishing it from other atypical antipsychotics. It has been highlighted for its efficacy and safety in treating psychotic and major affective disorders, including schizophrenia and acute bipolar depression. Notably, Lurasidone's regulatory approval underscores its therapeutic relevance, particularly due to its low propensity to induce weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may surpass that of other modern antipsychotics. The need for extensive long-term testing in schizophrenia and bipolar disorder, as well as exploration for other potential indications, is emphasized (Pompili et al., 2018).

Synthetic Development and Biological Potential

The synthesis and study of 1,3-thiazolidin-4-ones and their functionalized analogues, including glitazones and pseudothiohydantoin, have unveiled a vast landscape of biological potential. These compounds, owing to their structural versatility, have been foundational in medicinal chemistry, leading to the development of pharmaceuticals targeting various diseases. The historical progression from their inception in the mid-nineteenth century to contemporary green synthesis methodologies underscores their enduring significance in therapeutic innovation. The promising future of these compounds in medicinal chemistry is affirmed by their potential activities against diverse disease targets (Santos et al., 2018).

Gastroprotective Properties and Mucosal Repair

Ebrotidine, sharing a similar chemical motif with the queried compound, showcases gastroprotective properties attributed to its dual role as an H2-receptor antagonist and cytoprotective agent. Its unique ability to enhance mucosal responses, such as increased mucus gel dimension and viscosity, highlights a novel approach to ulcer disease treatment. The enhancement of gastric mucosal expression of integrin receptors and promotion of mucin macromolecular assembly further elucidate its potential in mucosal repair and integrity maintenance, distinguishing it from other H2-blockers (Slomiany et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide are enzymes and receptors involved in cellular signaling pathways. This compound is known to interact with specific protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

The compound binds to the active site of its target kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to a disruption in the signaling pathways that control cell proliferation and survival. As a result, the compound can induce apoptosis in cancer cells by blocking the signals necessary for their growth and division .

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth and increased apoptosis. The compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including the central nervous system. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted mainly via the kidneys .

Result of Action

At the molecular level, the compound’s inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation. This results in cell cycle arrest and apoptosis. At the cellular level, the compound reduces tumor cell viability and proliferation, leading to a decrease in tumor size and spread .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability For instance, the compound is more stable at physiological pH and body temperature. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-5-yl)ethyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S.BrH/c14-13-15-7-8(19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYWZRKIJDSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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